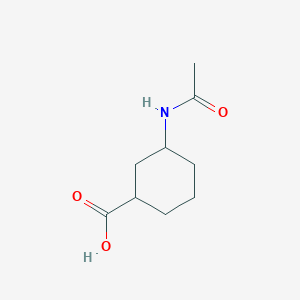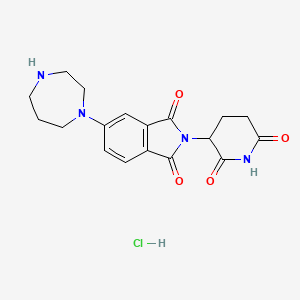![molecular formula C11H11N3O3 B13478949 benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
benzyl N-[carbamoyl(cyano)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[carbamoyl(cyano)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a benzyl group, a carbamoyl group, and a cyano group attached to a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[carbamoyl(cyano)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with ammonia to form benzyl carbamate, which is then further reacted with cyanoacetic acid under basic conditions to yield the desired compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The use of catalysts such as cesium carbonate and TBAI (tetrabutylammonium iodide) can enhance the efficiency of the synthesis . Additionally, the use of nonmetallic regenerable reagents and CO2 capture agents like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate the direct conversion of low-concentration CO2 into carbamates .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[carbamoyl(cyano)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted carbamates.
Scientific Research Applications
Benzyl N-[carbamoyl(cyano)methyl]carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl N-[carbamoyl(cyano)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by forming covalent bonds with the active sites of enzymes, thereby blocking their activity . Additionally, the presence of the cyano group allows the compound to participate in various biochemical pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: An ester of carbamic acid and benzyl alcohol, used as a protected form of ammonia in the synthesis of primary amines.
Methyl carbamate: Prepared by the reaction of methanol and urea, used in the production of pesticides and pharmaceuticals.
Phenyl carbamate: Used in the synthesis of various organic compounds and as a reagent in organic chemistry.
Uniqueness
Benzyl N-[carbamoyl(cyano)methyl]carbamate is unique due to the presence of both a cyano group and a carbamoyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
benzyl N-(2-amino-1-cyano-2-oxoethyl)carbamate |
InChI |
InChI=1S/C11H11N3O3/c12-6-9(10(13)15)14-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,7H2,(H2,13,15)(H,14,16) |
InChI Key |
VMSSOVNZWWYMSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13478866.png)

![rac-(1R,4S,5S)-4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13478875.png)


![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B13478895.png)



![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid](/img/structure/B13478934.png)


![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)

